molecular formula C25H37FN2O B12545965 4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 143693-29-2

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine

Cat. No.: B12545965
CAS No.: 143693-29-2
M. Wt: 400.6 g/mol
InChI Key: FGYWFVDWTAMIBX-UHFFFAOYSA-N
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Description

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine is a chemical compound with the molecular formula C25H37FN2O . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a fluorine atom, heptyl chain, and octyloxyphenyl group makes it a valuable compound for various applications in research and industry.

Biological Activity

4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine, with the CAS number 143693-29-2, is a chemical compound notable for its unique structural characteristics and potential biological activities. Its molecular formula is C25H37FN2O, and it has a molecular weight of 400.6 g/mol. The compound features a fluorine atom, a heptyl chain, and an octyloxyphenyl group, which contribute to its distinct chemical properties and biological functions.

PropertyValue
CAS No. 143693-29-2
Molecular Formula C25H37FN2O
Molecular Weight 400.6 g/mol
IUPAC Name 4-fluoro-5-heptyl-2-(4-octoxyphenyl)pyrimidine
InChI Key FGYWFVDWTAMIBX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit certain enzymes or receptors, leading to various biological effects, including potential antimicrobial and anticancer activities .

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related pyrimidine derivatives has demonstrated their effectiveness against various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising potential in this area .

Anticancer Activity

Preliminary investigations into the anticancer properties of pyrimidine derivatives indicate that they can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. Further studies are necessary to elucidate the specific anticancer effects of this compound and its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives, providing insights into their potential applications:

  • Antiviral Activity : A study assessing various compounds for antiviral properties found that certain pyrimidines exhibited significant inhibition of viral replication in vitro. This suggests that this compound may also possess similar antiviral capabilities .
  • Cell Proliferation Inhibition : In assays measuring cellular proliferation, related compounds showed varied levels of toxicity and efficacy against different cell lines. This highlights the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition Studies : Research on enzyme interactions has revealed that pyrimidine-based compounds can act as inhibitors for key metabolic enzymes, which may be relevant for developing drugs targeting metabolic disorders or cancers .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

CompoundAntimicrobial ActivityAnticancer PotentialMechanism of Action
This compound UnknownPromisingEnzyme inhibition
5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine ModerateModerateApoptosis induction
Fluorinated Pyridines HighHighMultiple pathways modulation

Properties

CAS No.

143693-29-2

Molecular Formula

C25H37FN2O

Molecular Weight

400.6 g/mol

IUPAC Name

4-fluoro-5-heptyl-2-(4-octoxyphenyl)pyrimidine

InChI

InChI=1S/C25H37FN2O/c1-3-5-7-9-11-13-19-29-23-17-15-21(16-18-23)25-27-20-22(24(26)28-25)14-12-10-8-6-4-2/h15-18,20H,3-14,19H2,1-2H3

InChI Key

FGYWFVDWTAMIBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C(=N2)F)CCCCCCC

Origin of Product

United States

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